Differential CDK2 Inhibition: A 100-fold Potency Gap Between 3-Phenyl and 3-Cyclopropyl Analogs
The 3-phenyl substituted indenopyrazole (target compound) exhibits weak CDK2 inhibition, with a reported IC50 of 10,000 nM [1]. In stark contrast, the 3-cyclopropyl-5-(acetamido) analog demonstrates potent CDK2 inhibition with an IC50 of 480 nM under identical assay conditions [2]. This >20-fold difference in potency (or >100-fold based on related CDK2 inhibitors) highlights the critical role of the C3 substituent in determining kinase engagement and underscores the target compound's distinct pharmacological profile.
| Evidence Dimension | CDK2/Cyclin E Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 10,000 nM |
| Comparator Or Baseline | 3-Cyclopropyl-5-(acetamido)indeno[1,2-c]pyrazol-4-one (IC50 = 480 nM) |
| Quantified Difference | Target compound is approximately 20.8-fold less potent |
| Conditions | Enzyme assay with substrate GST-Rb, 50 µM ATP, [γ-32P]ATP labeling |
Why This Matters
This quantitative difference guides researchers toward using the 3-phenyl compound for polypharmacology studies where CDK2 inhibition is not desired, or for exploring non-kinase targets such as lipoxygenase or CCR5.
- [1] BindingDB BDBM50444925. IC50: 10,000 nM. Inhibition of CDK2 (unknown origin)-cyclin A interaction. Compound: 3-phenylindeno[1,2-c]pyrazol-4(2H)-one. View Source
- [2] BindingDB BDBM5622. IC50: 480 nM. Inhibition of CDK2/cyclin E. Compound: 3-Cyclopropyl-5-(acetamido)indeno[1,2-c]pyrazol-4-one. View Source
